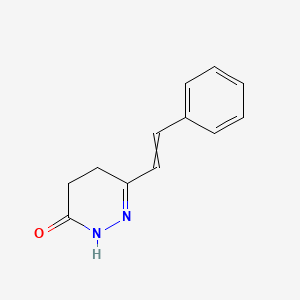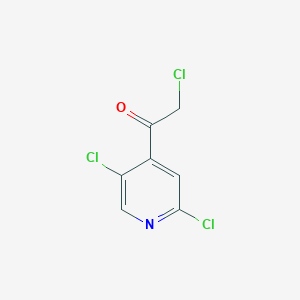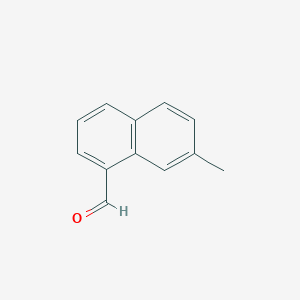
7-Methylnaphthalene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylnaphthalene-1-carbaldehyde is an organic compound belonging to the naphthalene family It consists of a naphthalene ring system with a methyl group at the 7th position and an aldehyde group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylnaphthalene-1-carbaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 7-methylnaphthalene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the oxidation of 7-methylnaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions are optimized to achieve high yields and purity of the desired aldehyde product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methylnaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: 7-Methylnaphthalene-1-carboxylic acid.
Reduction: 7-Methylnaphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
7-Methylnaphthalene-1-carbaldehyde has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Methylnaphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the naphthalene ring system can interact with hydrophobic regions of biological molecules, influencing their activity and stability.
Comparación Con Compuestos Similares
Naphthalene-1-carbaldehyde: Lacks the methyl group at the 7th position, resulting in different chemical properties and reactivity.
7-Methylnaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Propiedades
Número CAS |
63409-06-3 |
|---|---|
Fórmula molecular |
C12H10O |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
7-methylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O/c1-9-5-6-10-3-2-4-11(8-13)12(10)7-9/h2-8H,1H3 |
Clave InChI |
KPTJFNWVWKKZHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC=C2C=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


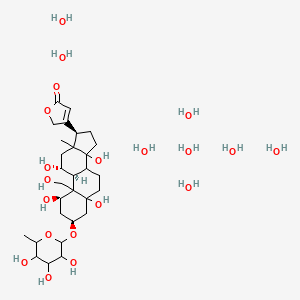
![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)

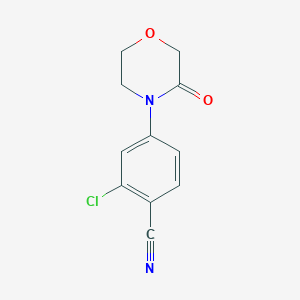
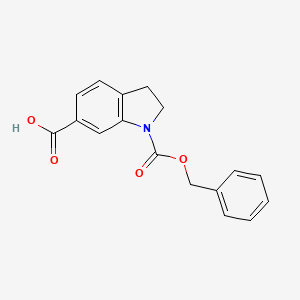
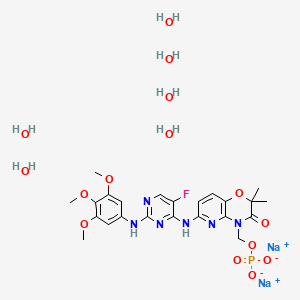

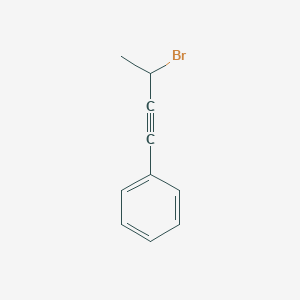
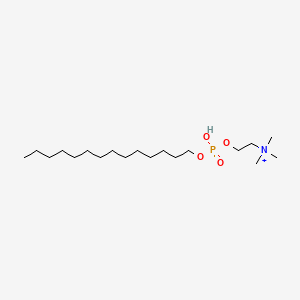
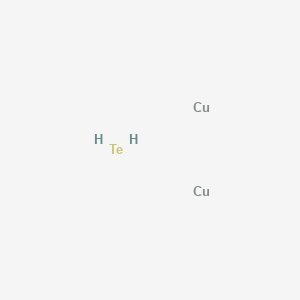
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine](/img/structure/B15146416.png)
